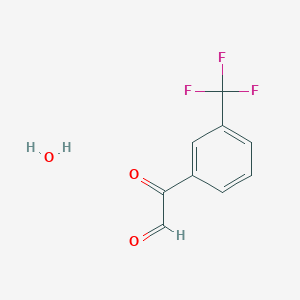

3-(Trifluoromethyl)phenylglyoxal hydrate

Description

Significance of Arylglyoxals in Contemporary Organic Synthesis Research

Arylglyoxals are a class of organic compounds characterized by a dicarbonyl moiety attached to an aromatic ring. Phenylglyoxal (B86788), the parent compound of this class, is a well-studied reagent known for its ability to readily form a stable hydrate (B1144303) and its versatile reactivity. wikipedia.org These compounds are highly valuable synthons in organic synthesis, particularly in the construction of heterocyclic compounds through multicomponent reactions. nih.govresearchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are prized for their efficiency and atom economy. mdpi.com The dual carbonyl functionality of arylglyoxals allows for a wide range of chemical transformations, making them key starting materials for the synthesis of diverse molecular scaffolds.

Strategic Role of Trifluoromethylation in Molecular Design and Functionalization

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule is a widely employed strategy in medicinal chemistry and materials science to modulate its physicochemical and biological properties. mdpi.com The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and binding affinity of molecules. alchempharmtech.com Its strong electron-withdrawing nature can significantly influence the electronic properties of the aromatic ring to which it is attached. This strategic functionalization is a key reason for the prevalence of trifluoromethylated compounds in pharmaceuticals and agrochemicals. researchgate.netosi.lv The incorporation of this group can lead to improved efficacy and pharmacokinetic profiles of drug candidates. mdpi.com

Current Research Trajectories of 3-(Trifluoromethyl)phenylglyoxal (B1304980) Hydrate

While extensive research exists on arylglyoxals and trifluoromethylated compounds in general, specific documented research on 3-(Trifluoromethyl)phenylglyoxal hydrate is more specialized. Its primary role is as a building block in the synthesis of more complex molecules, particularly trifluoromethyl-substituted heterocycles.

One notable area of application is in the synthesis of quinoxalines. Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of reported biological activities. The synthesis of 3-(trifluoromethyl)quinoxalines can be achieved through the condensation reaction of o-phenylenediamines with α-ketoaldehydes. In this context, this compound serves as the α-ketoaldehyde precursor, providing the trifluoromethylphenyl backbone to the resulting quinoxaline (B1680401) structure. Research in this area has led to the preparation of novel 2-substituted 3-(trifluoromethyl)quinoxalines, which are of interest for their potential pharmacological applications. osi.lv

The reactivity of the dicarbonyl unit in this compound makes it a valuable substrate for multicomponent reactions aimed at generating libraries of complex molecules for biological screening. mdpi.comresearchgate.net The presence of the trifluoromethyl group in these synthesized compounds is anticipated to confer desirable properties, such as enhanced biological activity and metabolic stability. alchempharmtech.com

Although detailed, publicly available research focusing solely on this compound is not abundant, its utility is evident through its application in the synthesis of specialized chemical entities. The ongoing interest in trifluoromethylated heterocycles for drug discovery and materials science suggests that the demand for and research into versatile building blocks like this compound will continue to grow. alchempharmtech.comresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxo-2-[3-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-5H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAPVMHDWONIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C=O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of 3 Trifluoromethyl Phenylglyoxal Hydrate Reactivity

Electrophilic Characteristics of the Glyoxal (B1671930) Moiety

The core reactivity of 3-(trifluoromethyl)phenylglyoxal (B1304980) hydrate (B1144303) stems from the glyoxal moiety, which consists of two adjacent carbonyl groups: an aldehyde and a ketone. wikipedia.org Both carbonyl carbons are electrophilic, meaning they are susceptible to attack by nucleophiles. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon, creating a partial positive charge on the carbon atom.

In the case of aryl glyoxals, the aldehyde group is generally more reactive towards nucleophilic attack than the ketone group. nih.gov This enhanced reactivity is due to a combination of steric and electronic factors. Sterically, the aldehyde's single hydrogen substituent presents less hindrance to an incoming nucleophile compared to the bulkier phenyl group attached to the ketone. Electronically, the phenyl group can donate some electron density to the ketone's carbonyl carbon, slightly reducing its electrophilicity, whereas the hydrogen on the aldehyde has a negligible electronic effect. The electron-withdrawing nature of the ketone group further enhances the reactivity of the adjacent aldehyde, making aryl glyoxals more reactive than simpler aldehydes like benzaldehyde. nih.govnih.gov In aqueous solutions, phenylglyoxal (B86788) readily forms a stable crystalline hydrate at the aldehyde position, which can revert to the anhydrous form upon heating. wikipedia.org

Electronic Perturbations Induced by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its presence on the phenyl ring at the meta-position significantly modulates the electronic properties and reactivity of the entire molecule. This influence is primarily exerted through a strong negative inductive effect (-I effect), where the high electronegativity of the fluorine atoms pulls electron density from the rest of the molecule.

This electron withdrawal has several key consequences for the reactivity of 3-(trifluoromethyl)phenylglyoxal hydrate:

Enhanced Electrophilicity: The -CF3 group deactivates the phenyl ring and intensifies the partial positive charge on the carbonyl carbons of the glyoxal moiety. This makes both the aldehyde and ketone carbons even more electrophilic and, therefore, more susceptible to nucleophilic attack.

Increased Reaction Rates: The heightened electrophilicity leads to faster reaction rates with nucleophiles compared to unsubstituted phenylglyoxal.

Stabilization of Intermediates: The electron-withdrawing nature of the -CF3 group can stabilize negatively charged intermediates that may form during nucleophilic addition reactions.

The significant impact of such electronic perturbations is a well-documented strategy in medicinal chemistry and materials science for fine-tuning molecular properties and enhancing reaction efficiency. mdpi.com

Pathways of Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction pathway for this compound. A nucleophile attacks one of the electrophilic carbonyl carbons, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate.

Reactivity with Nitrogen-Containing Nucleophiles

This compound readily reacts with a variety of nitrogen-containing nucleophiles, such as amines and their derivatives. The lone pair of electrons on the nitrogen atom initiates the attack on a carbonyl carbon. For instance, phenylglyoxal is known to react specifically and rapidly with the guanidinium (B1211019) group of the amino acid arginine. nih.gov This reaction involves the initial nucleophilic addition of a nitrogen atom from the guanidinium group to one of the carbonyl carbons of the glyoxal. Subsequent condensation and cyclization steps can lead to the formation of stable heterocyclic adducts.

Multicomponent reactions often utilize aryl glyoxals as key building blocks. In these reactions, a primary amine can first condense with the glyoxal to form an iminium ion intermediate. This intermediate is highly electrophilic and is subsequently attacked by another nucleophile present in the reaction mixture, leading to the construction of complex molecular scaffolds like substituted furans. nih.govnih.gov

Reactions with Sulfur-Containing Nucleophiles

Sulfur-containing compounds, particularly thiols (R-SH), are potent nucleophiles due to the high polarizability and accessibility of the lone pair electrons on the sulfur atom. libretexts.org They react readily with the carbonyl groups of this compound. The reaction typically begins with the nucleophilic attack of the thiol on the aldehyde carbonyl carbon to form a hemithioacetal intermediate. acs.orgchemistryscore.com

The general mechanism for thioacetal formation from an aldehyde or ketone involves the following acid-catalyzed steps:

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the sulfur atom of the thiol.

Deprotonation of the sulfur to form a neutral hemithioacetal.

Protonation of the hydroxyl group, converting it into a good leaving group (water).

Elimination of water to form a resonance-stabilized carbocation.

Attack by a second thiol molecule.

Deprotonation to yield the final thioacetal. chemistryscore.com

In the case of phenylglyoxal reacting with thiols, studies have shown the rapid and reversible formation of a hemithioacetal, which can then undergo rearrangement to form other products, such as thiolesters of mandelic acid. acs.orgacs.org The use of dithiols, such as ethane-1,2-dithiol, leads to the formation of cyclic thioacetals, which are valuable as protecting groups in organic synthesis due to their stability in both acidic and basic conditions. chemistryscore.comyoutube.com

Elucidation of Condensation Reaction Mechanisms

Condensation reactions are a hallmark of carbonyl chemistry, involving an initial nucleophilic addition step followed by the elimination of a small molecule, typically water. Aryl glyoxals are versatile substrates for such transformations, leading to a wide array of heterocyclic compounds. nih.govrsc.org

A general mechanism for a three-component condensation reaction involving an aryl glyoxal, an amine, and a third nucleophilic component can be described as follows:

Iminium Ion Formation: The reaction is often initiated by the acid-catalyzed condensation of the aryl glyoxal with an amine. The amine's nitrogen atom attacks the more reactive aldehyde carbonyl, and subsequent dehydration forms a highly electrophilic iminium ion intermediate.

Nucleophilic Attack: A second nucleophile present in the reaction, such as an enol, enamine, or a compound with an active methylene (B1212753) group, attacks the electrophilic carbon of the iminium ion or the other carbonyl carbon.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, where a nucleophilic part of the molecule attacks an electrophilic center. A final dehydration or aromatization step yields the stable heterocyclic product. nih.gov

These condensation reactions are powerful tools for building molecular complexity, enabling the synthesis of diverse structures like furans and benzofurans from simple precursors. nih.govnih.gov

Dual Mechanistic Roles of Glyoxal in Catalytic Transformations

The glyoxal unit can play dual roles in certain chemical transformations, acting as both a structural component and participating in the catalytic mechanism. Glyoxal and its derivatives are used as cross-linking agents, for example, in wood modification. In these applications, both carbonyl groups react with hydroxyl groups in cellulose (B213188) or lignin (B12514952) in the presence of a catalyst to form acetal (B89532) or hemiacetal linkages. orgsyn.org This demonstrates the bifunctional reactivity of the glyoxal moiety.

Furthermore, the glyoxal structure can be integral to catalytic cycles. For instance, glyoxal derivatives can chelate with metal ions, and these complexes can then act as catalysts. The ability to coordinate with a metal center while also possessing reactive carbonyl groups allows for complex transformations. In some Lewis-acid catalyzed isomerizations, glyoxal itself is the substrate that is transformed into a more valuable product like glycolic acid, showcasing its role as a precursor in catalytic valorization processes. The presence of the two carbonyls allows for multiple points of interaction and reactivity, enabling it to function as a versatile component in catalytic systems.

Transformations and Synthetic Applications of 3 Trifluoromethyl Phenylglyoxal Hydrate in Complex Molecule Synthesis

Synthesis of Fluorinated Heterocyclic Scaffolds

The dual reactivity of 3-(Trifluoromethyl)phenylglyoxal (B1304980) hydrate (B1144303) makes it an ideal precursor for the synthesis of diverse heterocyclic systems. Its ketone and aldehyde functionalities can react selectively or sequentially with various nucleophiles to construct elaborate molecular architectures.

Generation of Thiazolidinone Derivatives

Thiazolidin-4-ones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. While the direct synthesis of simple thiazolidinones from α-ketoaldehydes like 3-(Trifluoromethyl)phenylglyoxal hydrate is not the most common route, a plausible pathway involves a multicomponent reaction (MCR).

A proposed one-pot synthesis would involve the reaction of this compound, an amine (e.g., a substituted aniline), and a mercapto-acid (e.g., thioglycolic acid). In this hypothetical reaction, the more reactive aldehyde group of the glyoxal (B1671930) would first condense with the amine to form an imine intermediate. The thiol group of the mercapto-acid would then attack the imine, followed by an intramolecular cyclization via amide bond formation to yield the 2-aroyl-thiazolidin-4-one scaffold. This approach leverages the differential reactivity of the two carbonyl groups to construct the heterocyclic core.

Table 1: Proposed Multicomponent Synthesis of 2-Aroyl-Thiazolidin-4-one Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Proposed Product |

|---|

This table outlines a theoretical pathway based on established multicomponent reaction principles for thiazolidinone synthesis.

Construction of Pyrido[4,3-e]google.comultraphysicalsciences.orgsapub.orgtriazino[3,2-c]google.comultraphysicalsciences.orgsapub.orgthiadiazine Systems

A significant application of this compound is in the synthesis of novel, complex fused heterocyclic systems with potential therapeutic applications. Research has demonstrated its successful use in constructing the 3-phenylpyrido[4,3-e] google.comultraphysicalsciences.orgsapub.orgtriazino[3,2-c] google.comultraphysicalsciences.orgsapub.orgthiadiazine 6,6-dioxide scaffold. nih.govnih.gov

The synthesis involves the reaction of a complex aminoguanidine (B1677879) derivative, specifically 3-amino-2-(4-thioxo-1,4-dihydropyridin-3-yl-sulfonyl)guanidine, with various phenylglyoxal (B86788) hydrates. nih.gov When this compound is used, it undergoes a condensation-cyclization cascade in refluxing glacial acetic acid. The reaction proceeds over 23–31 hours to afford the target heterocyclic system, where the 3-(trifluoromethyl)phenyl moiety is installed at the 3-position of the final structure. nih.govmdpi.com This transformation highlights the utility of the glyoxal in creating polycyclic, heteroaromatic compounds that are of interest in medicinal chemistry. nih.gov

Table 2: Synthesis of 3-Aryl-pyrido[4,3-e] google.comultraphysicalsciences.orgsapub.orgtriazino[3,2-c] google.comultraphysicalsciences.orgsapub.orgthiadiazine 6,6-dioxides

| Phenylglyoxal Hydrate Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| 4-F | 28 | 65 | nih.gov |

| 4-Cl | 26 | 71 | nih.gov |

| 4-Br | 25 | 73 | nih.gov |

| 3-OCH3 | 23 | 68 | nih.gov |

| 3-CF3 | 26 | 64 | nih.gov |

Formation of Substituted Piperazinone Derivatives

Piperazin-2-ones are six-membered heterocyclic motifs present in numerous biologically active compounds. A plausible, though not widely documented, synthetic route to 3-(3-(trifluoromethyl)phenyl)piperazin-2-one from this compound could involve a reaction with ethylenediamine (B42938).

The proposed mechanism would begin with the nucleophilic attack of one amino group of ethylenediamine on the aldehyde carbon of the glyoxal, forming a Schiff base. Subsequent intramolecular attack by the second amino group onto the ketone carbonyl would form a cyclic hemiaminal. This intermediate could then undergo an oxidative rearrangement, possibly through air oxidation or with the addition of a mild oxidizing agent, to yield the more stable, conjugated piperazin-2-one (B30754) ring system. This synthetic strategy would provide a direct method for incorporating the fluorinated aryl group onto the piperazinone core.

Dicarbonylation Reactions Leading to Imidazoheterocycles

The reaction of α-dicarbonyl compounds with 1,2-diamines is a classic and highly efficient method for the synthesis of quinoxalines, a class of imidazo-fused aromatic heterocycles. This compound serves as an excellent substrate in this transformation. sapub.orgchim.it

The reaction involves the condensation of this compound with a substituted o-phenylenediamine (B120857). nih.govarkat-usa.org The process typically occurs under mild conditions, often catalyzed by an acid, and proceeds via a double condensation to form the pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine. This reaction is robust and tolerates a wide variety of substituents on the diamine partner, allowing for the generation of a library of 2-(3-(Trifluoromethyl)phenyl)quinoxaline derivatives. These quinoxaline (B1680401) scaffolds are of significant interest due to their prevalence in pharmaceuticals and functional materials. acgpubs.org

Table 3: Synthesis of Quinoxaline Derivatives from Aryl Glyoxals

| Aryl Glyoxal | Diamine | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Phenylglyoxal | o-Phenylenediamine | MoVP/Toluene | 2-Phenylquinoxaline | nih.gov |

| Phenylglyoxal | 4,5-Dimethyl-1,2-phenylenediamine | Acetic Acid | 2-Phenyl-6,7-dimethylquinoxaline | arkat-usa.org |

| 3-(CF3)phenylglyoxal | o-Phenylenediamine | (General Method) | 2-(3-(Trifluoromethyl)phenyl)quinoxaline | chim.it |

Development of Azole-Functionalized Pyrido[2,3-d]pyrimidinone Derivatives

The pyrido[2,3-d]pyrimidine (B1209978) core is a privileged scaffold in drug discovery. nih.gov An effective strategy for synthesizing these structures involves a three-component reaction utilizing an arylglyoxal hydrate. karazin.ua

In this approach, 6-amino-2-thiouracil, this compound, and a CH-acid (such as N,N-dimethylbarbituric acid or acetylacetone) are condensed in refluxing acetic acid. The proposed mechanism involves an initial Knoevenagel condensation between the glyoxal and the active methylene (B1212753) compound. This is followed by a Michael addition of the 6-amino group of the thiouracil to the resulting α,β-unsaturated ketone intermediate. Finally, an intramolecular condensation between the remaining amino group and a carbonyl group leads to the formation of the fused pyridine (B92270) ring, yielding the pyrido[2,3-d]pyrimidine system. karazin.ua Subsequent chemical modifications can be performed to introduce various azole functionalities, further expanding the molecular diversity of the products. researchgate.net

Utility as a Key Intermediate in Advanced Pharmaceutical Synthesis

While this compound may not be a direct registered intermediate for a currently marketed drug, its value lies in its ability to introduce the 3-(trifluoromethyl)phenyl moiety into complex molecular scaffolds of high pharmaceutical relevance. The trifluoromethyl-substituted phenyl group is a well-established component in numerous approved drugs, where it enhances efficacy and modulates pharmacokinetic properties. nih.govjelsciences.com

The synthetic transformations detailed in the previous sections demonstrate that this compound is a key precursor for building blocks such as:

Fluorinated Quinoxalines: These are core structures in kinase inhibitors and other therapeutic agents.

Fluorinated Pyrido[2,3-d]pyrimidines: This scaffold is central to a variety of kinase inhibitors used in oncology. asianpubs.org

Complex Polycyclic Heterocycles: As seen with the pyrido[4,3-e] google.comultraphysicalsciences.orgsapub.orgtriazino[3,2-c] google.comultraphysicalsciences.orgsapub.orgthiadiazine system, the glyoxal enables the construction of novel and intricate molecular frameworks for drug discovery programs. nih.gov

By providing efficient access to these and other fluorinated heterocyclic systems, this compound serves as an important intermediate at the discovery and development stages of pharmaceutical research, enabling the synthesis of new chemical entities with potentially improved therapeutic profiles.

Applications as a Building Block in Agrochemical Research

The presence of a trifluoromethyl group is a key feature in a significant number of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govmdpi.com This is attributed to the group's ability to increase the lipophilicity and metabolic stability of a molecule, which can lead to enhanced efficacy and bioavailability. mdpi.com The 3-(trifluoromethyl)phenyl scaffold, in particular, is a common structural motif in various pesticidal compounds. google.com

Given this context, this compound could serve as a versatile building block for the synthesis of novel agrochemicals. The dual carbonyl functionality of the glyoxal unit offers multiple reactive sites for the construction of complex heterocyclic systems, which are prevalent in agrochemical design. researchgate.netijfans.org

Potential Synthetic Routes:

Heterocycle Formation: The glyoxal moiety can participate in condensation reactions with various dinucleophiles to form a wide range of heterocyclic structures. For instance, reaction with hydrazines could yield pyridazines, while reaction with amidines could produce pyrimidines. These heterocyclic cores are often central to the biological activity of many pesticides.

Multicomponent Reactions: Phenylglyoxal derivatives are known to participate in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netresearchgate.net This approach could be leveraged to create diverse libraries of compounds for high-throughput screening in agrochemical discovery. For example, a reaction involving this compound, an amine, and a suitable C-H acid could lead to highly functionalized and potentially bioactive molecules. nih.gov

Below is a table illustrating the potential classes of agrochemicals that could be synthesized using this compound as a precursor, based on the known synthesis of analogous compounds.

| Agrochemical Class | Potential Heterocyclic Core | Synthetic Precursors (in addition to this compound) |

| Fungicides | Triazoles | Hydrazine derivatives, amidines |

| Herbicides | Pyridazines | Hydrazine derivatives |

| Insecticides | Isoxazolines | Hydroxylamine derivatives |

Contributions to Polymer Chemistry and Materials Science Through Cross-linking Reactions

In polymer chemistry, cross-linking is a critical process for modifying the properties of polymers, transforming them from linear chains into three-dimensional networks. mdpi.com This modification can significantly enhance mechanical strength, thermal stability, and chemical resistance. Glyoxal and its derivatives are well-established cross-linking agents due to the high reactivity of their aldehyde groups, which can form stable covalent bonds with various functional groups in polymer chains, such as hydroxyl, amino, and amide groups. nih.govresearchgate.netgoogle.comjustia.comresearchgate.net

The structure of this compound suggests its potential as a specialized cross-linking agent. The trifluoromethyl group can impart unique properties to the resulting polymer network, such as hydrophobicity, chemical resistance, and altered surface energy. nih.govkpi.uamdpi.commdpi.com

Potential Cross-linking Applications:

Hydrogels: The reaction of the glyoxal hydrate with polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA) or cellulose (B213188) derivatives, could lead to the formation of cross-linked hydrogels. The trifluoromethylphenyl group would likely increase the hydrophobicity of the hydrogel, potentially affecting its swelling behavior and its interaction with bioactive molecules for drug delivery applications.

Surface Coatings: Cross-linking reactions are fundamental to the formulation of durable coatings. The use of this compound could lead to coatings with improved resistance to weathering and chemical attack, a desirable attribute in materials science.

The following table summarizes potential polymer systems where this compound could be employed as a cross-linking agent and the anticipated property enhancements.

| Polymer System | Target Functional Groups for Cross-linking | Potential Property Enhancement |

| Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Increased mechanical strength, modified hydrophobicity |

| Chitosan | Amino (-NH2) and Hydroxyl (-OH) | Enhanced stability in acidic media, altered biocompatibility |

| Polyamides | Amide (-CONH-) | Improved thermal stability, reduced solubility |

| Cellulose Derivatives | Hydroxyl (-OH) | Increased dimensional stability, water resistance |

While the principles of polymer chemistry suggest these applications are feasible, dedicated research focusing on the cross-linking capabilities of this compound is necessary to validate these potential contributions to polymer and materials science.

Advanced Analytical and Spectroscopic Characterization in 3 Trifluoromethyl Phenylglyoxal Hydrate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular architecture of 3-(Trifluoromethyl)phenylglyoxal (B1304980) hydrate (B1144303), confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HMBC) experiments allows for a complete assignment of all proton and carbon signals and confirmation of the molecular structure.

¹H-NMR spectroscopy provides information on the chemical environment of protons. For 3-(Trifluoromethyl)phenylglyoxal hydrate, the spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the gem-diol, and the hydroxyl protons. The aromatic region would display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methine proton of the -CH(OH)₂ group would likely appear as a singlet, while the two hydroxyl protons would typically be observed as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

¹³C-NMR spectroscopy identifies all unique carbon atoms in the molecule. Key signals would include those for the four distinct aromatic carbons, the carbon of the trifluoromethyl group (CF₃), and the gem-diol carbon. The carbon attached to the CF₃ group and the CF₃ carbon itself would exhibit splitting (quartets) due to coupling with the three fluorine atoms.

Two-dimensional NMR techniques are crucial for assembling the structural puzzle:

COSY (Correlation Spectroscopy) reveals proton-proton couplings, which would help in assigning adjacent protons on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing conformational information and confirming assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical 2D experiment for this structure, as it shows correlations between protons and carbons over two or three bonds. It would definitively link the gem-diol side chain to the aromatic ring by showing a correlation from the methine proton to the aromatic carbons.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Key Correlations/Multiplicity |

| ¹H-NMR | 7.5 - 8.2 | Aromatic Protons (4H) | Complex multiplet |

| ~5.5 | Methine Proton (-CH(OH)₂) | Singlet | |

| Broad | Hydroxyl Protons (-CH(OH)₂) | Broad Singlet | |

| ¹³C-NMR | 120 - 140 | Aromatic Carbons (6C) | Signals for substituted and unsubstituted carbons |

| ~124 | Trifluoromethyl Carbon (CF₃) | Quartet (due to ¹JCF coupling) | |

| ~95 | Gem-diol Carbon (-CH(OH)₂) | Signal for sp³ carbon bonded to two oxygens |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. A very prominent and broad absorption band is expected in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two hydroxyl groups of the gem-diol. The presence of the aromatic ring would be confirmed by C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. Most significantly, strong absorption bands associated with the C-F bonds of the trifluoromethyl group would be observed in the 1100-1350 cm⁻¹ range. A strong band around 1700 cm⁻¹ would indicate the presence of the anhydrous keto-aldehyde form in equilibrium.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (gem-diol) |

| 3000-3100 (sharp) | C-H Stretch | Aromatic |

| ~1700 (strong) | C=O Stretch | Ketone (anhydrous form) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1100-1350 (strong) | C-F Stretch | Trifluoromethyl (CF₃) |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a compound's elemental formula. For this compound (C₉H₇F₃O₃), HRMS would confirm its molecular weight by detecting the molecular ion [M]⁺ or protonated molecule [M+H]⁺ at a precisely measured m/z value, which can be distinguished from other potential formulas with the same nominal mass.

In the context of reaction mixture analysis, HRMS is invaluable for identifying the product, unreacted starting materials, intermediates, and by-products. Its high resolving power can separate ions with very similar masses, providing a detailed snapshot of the reaction's progress and purity of the product. Potential fragmentation pathways for this compound under mass spectrometry conditions could involve the loss of a water molecule to form the anhydrous phenylglyoxal (B86788), or the loss of the trifluoromethyl radical (•CF₃).

Table 3: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

| C₉H₇F₃O₃ | [M+H]⁺ | 237.0420 |

| C₉H₇F₃O₃ | [M+Na]⁺ | 259.0239 |

| C₉H₅F₃O₂ | [M-H₂O+H]⁺ | 219.0314 |

Quantitative Analysis of Hydration States and Purity

Beyond structural confirmation, quantifying the water content and confirming the specific hydration state are critical for establishing the purity and stability of the compound.

Karl Fischer (KF) titration is the gold standard method for the determination of water content in a sample. pharmaguideline.com It is a highly specific and precise chemical method based on the reaction of water with iodine and sulfur dioxide in an alcohol solvent. nihs.go.jp For this compound, KF titration would be used to accurately measure the amount of water present, confirming that it exists as a stable monohydrate. The theoretical water content for the monohydrate (C₉H₇F₃O₃) is approximately 7.63% by mass. A result from KF titration close to this value would verify the hydration state.

Thermogravimetric Analysis (TGA) provides complementary information to KF titration. This technique measures the change in mass of a sample as a function of temperature. When this compound is heated, it is expected to lose its water molecule. TGA would record this as a distinct mass loss step in the thermogram. The percentage of mass lost should correspond directly to the amount of water in the hydrate. For a monohydrate, the theoretical mass loss is 7.63%. The temperature at which this loss occurs provides information about the thermal stability of the hydrate.

Table 4: Predicted Quantitative Analysis Data for this compound

| Analytical Technique | Parameter Measured | Theoretical Value |

| Karl Fischer Titration | Water Content (% w/w) | 7.63% |

| Thermogravimetric Analysis | Mass Loss (% w/w) | 7.63% |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a fundamental analytical technique for assessing the purity of volatile and thermally stable compounds. birchbiotech.com For this compound, direct GC analysis can be challenging due to its relatively low volatility and potential for thermal degradation in the injector port or column. The hydrate form may also be unstable under typical GC conditions. Therefore, purity assessment by GC often necessitates a derivatization step to convert the analyte into a more volatile and stable form.

A common strategy for the GC analysis of α-dicarbonyl compounds, such as glyoxal (B1671930) and its derivatives, involves derivatization to form stable heterocyclic compounds. nih.gov One widely used method is the reaction with o-phenylenediamine (B120857) (OPD) or its substituted analogs to yield quinoxaline (B1680401) derivatives. nih.gov This reaction is typically quantitative and produces a thermally stable product that is well-suited for GC analysis.

The resulting quinoxaline derivative of 3-(Trifluoromethyl)phenylglyoxal would exhibit enhanced volatility and thermal stability, allowing for reliable chromatographic separation. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity for organic compounds, while a mass spectrometer (MS) can be used for definitive identification of the main component and any impurities based on their mass spectra and fragmentation patterns. nih.gov

The purity of the this compound sample is determined by analyzing the resulting chromatogram. birchbiotech.com The peak area of the derivatized target compound is compared to the total area of all peaks detected, excluding the solvent peak. birchbiotech.com This method, known as area percent normalization, provides a quantitative measure of purity. For more accurate quantification, an internal standard can be used.

Below is a table summarizing a hypothetical, yet typical, set of GC conditions for the purity analysis of this compound following derivatization.

Table 1: Illustrative GC-MS Parameters for Purity Analysis of Derivatized 3-(Trifluoromethyl)phenylglyoxal

| Parameter | Condition |

|---|---|

| Derivatizing Agent | o-Phenylenediamine (OPD) |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Chromatographic Separation Methods

High-Performance Liquid Chromatography (HPLC) in Enantiomeric Studies of Related Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds. researchgate.net In the context of research involving this compound, while the compound itself is achiral, it is often used as a building block in syntheses that generate chiral molecules. Therefore, HPLC, particularly chiral HPLC, is indispensable for analyzing the stereochemical outcome of such reactions. The enantiomeric purity of chiral products is a critical parameter, especially in pharmaceutical and materials science, as different enantiomers can exhibit distinct biological activities or physical properties. shimadzu.com

The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a Chiral Stationary Phase (CSP). researchgate.netnih.gov CSPs are designed to interact differently with each enantiomer of a racemic mixture, leading to different retention times and thus, separation. researchgate.net There are several classes of CSPs, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on silica) being among the most versatile and widely used for separating a broad range of chiral compounds, including ketones and aldehydes. nih.gov

The enantiomeric resolution of compounds structurally related to reaction products of 3-(Trifluoromethyl)phenylglyoxal, such as chiral α-quaternary ketones, α-ketoesters, and aldehydes, has been successfully achieved using HPLC with polysaccharide-based CSPs. nih.gov The selection of the specific CSP and the mobile phase composition are crucial for achieving optimal separation. Mobile phases often consist of a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), with the ratio adjusted to optimize selectivity and resolution. nih.gov

Alternatively, an indirect approach to enantiomeric separation can be employed. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated on a standard, achiral stationary phase (like C18).

The following table presents representative HPLC conditions for the enantiomeric separation of chiral ketones and aldehydes, which are compounds related to the potential synthetic applications of 3-(Trifluoromethyl)phenylglyoxal.

Table 2: Example HPLC Conditions for Enantiomeric Separation of Related Chiral Carbonyl Compounds

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection |

|---|---|---|---|---|

| Aryl α-Quaternary Ketones | Chiralpak® IA (amylose derivative) | n-Hexane / Isopropanol (90:10) | 1.0 | UV at 254 nm |

| Chiral α-Ketoesters | Chiralcel® OD-H (cellulose derivative) | n-Hexane / Isopropanol (95:5) | 0.8 | UV at 220 nm |

| Aromatic Aldehydes | Chiralpak® AD-H (amylose derivative) | n-Hexane / Ethanol (80:20) | 1.0 | UV at 254 nm |

| Diastereomers of Ketones ¹ | C18 Reversed-Phase | Acetonitrile / Water (60:40) | 1.2 | UV or Fluorescence |

¹Refers to the indirect method after derivatization with a chiral reagent.

Computational Chemistry and Theoretical Studies on 3 Trifluoromethyl Phenylglyoxal Hydrate

Computational Elucidation of Reaction Mechanisms and Intermediates

No computational studies detailing the reaction mechanisms and potential intermediates involving 3-(Trifluoromethyl)phenylglyoxal (B1304980) hydrate (B1144303) were found.

Development of Structure-Reactivity Relationship Models

Specific quantitative structure-reactivity relationship (QSRR) models for this compound have not been developed or published.

Due to the absence of this foundational research data, it is not possible to construct the scientifically accurate and detailed article as requested while adhering to the strict outline provided. The topics outlined require specific computational results that are not present in the current body of scientific literature.

Q & A

What are the established synthetic routes for preparing 3-(trifluoromethyl)phenylglyoxal hydrate, and how do substituents influence reaction conditions?

Answer:

Substituted phenylglyoxal hydrates are typically synthesized via oxidation of α-hydroxy ketones or catalytic oxidation of benzoylcarbinol derivatives. For example:

- Fe-TEMPO/O₂ System : 2-Hydroxyacetophenone is oxidized to phenylglyoxal hydrate under aerobic conditions with Fe-TEMPO catalysis (85% yield) .

- Copper Acetate-Mediated Oxidation : Benzoylcarbinol derivatives are oxidized to phenylglyoxal hydrate, followed by crystallization from water or chloroform for high purity (>97%) .

The trifluoromethyl (-CF₃) group, being electron-withdrawing, may necessitate lower reaction temperatures or inert atmospheres to mitigate over-oxidation. Similar electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) show accelerated oxidation under aerobic Co-catalyzed conditions, favoring benzil over benzoin .

How can the purity and structural integrity of this compound be validated?

Answer:

Post-synthesis characterization involves:

- Crystallization : Recrystallization from water, alcohol, or ether-ligroin removes impurities .

- Spectroscopy : ¹H/¹³C NMR confirms carbonyl and hydrate functionalities. For example, phenylglyoxal hydrate shows distinct peaks for α-ketoaldehyde (δ 9.2 ppm) and hydrate (δ 5.1 ppm) .

- Elemental Analysis : Matches theoretical values for C, H, and F content (e.g., C₉H₅F₃O₂·xH₂O) .

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 9.2 (CHO), δ 5.1 (hydrate -OH) | |

| Elemental Analysis | C: 52.1%, H: 3.4%, F: 27.6% (anhydrous) |

What catalytic systems optimize nucleophilic additions to this compound?

Answer:

Co-catalyzed systems are effective for arylation:

- CoI₂/tmphen with Cs₂CO₃ : Enhances aryl germanide addition to phenylglyoxal hydrate, achieving 67–89% yields under aerobic conditions. The trifluoromethyl group likely stabilizes the transition state via electron withdrawal .

- Ultrasound-Assisted Reactions : Improve reaction rates (e.g., 90% yield for pyrrole synthesis in 20 min) by enhancing intermediate formation .

| Catalytic System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CoI₂/tmphen, Cs₂CO₃, air | 65°C, 12 h | Diarylmethanols | 67–89% | |

| Ultrasound, H₂O | 160°C, 20 min | Pyrroles | 90% |

How does the trifluoromethyl group influence enzymatic inhibition mechanisms?

Answer:

Phenylglyoxal hydrate derivatives selectively modify arginine residues in enzymes:

- Thrombin Inhibition : 10 mM phenylglyoxal hydrate reduces clotting activity to 1.4% by modifying a critical arginine .

- Carbonic Anhydrase III : Stoichiometric modification of one arginine residue abolishes phosphatase activity without affecting CO₂ hydratase function .

The -CF₃ group may enhance binding affinity due to hydrophobic interactions, though direct evidence for 3-(trifluoromethyl) derivatives requires further study.

| Enzyme | [Phenylglyoxal] | Activity Loss | Mechanism | Reference |

|---|---|---|---|---|

| Thrombin | 10 mM | 98.6% | Arginine modification | |

| Carbonic Anhydrase III | 1:1 molar ratio | 100% | Selective arginine titration |

What analytical techniques resolve mechanistic pathways in reactions involving this compound?

Answer:

- GC-MS : Identifies intermediates (e.g., benzoin, benzil) in Co-catalyzed reactions .

- Kinetic Studies : Compare aerobic vs. argon atmospheres to isolate oxidation steps (e.g., benzil formation suppressed under argon) .

- Spectrophotometry : Monitors hemiaminal intermediate formation in Fe-TEMPO systems (λₘₐₓ 320 nm) .

| Technique | Application | Key Finding | Reference |

|---|---|---|---|

| GC-MS | Detects hexamethyldigermane by-products | Confirms transmetallation steps | |

| Kinetic | Compares K₂CO₃ vs. Cs₂CO₃ | Base choice dictates oxidation |

How do reaction conditions mitigate over-oxidation of this compound?

Answer:

- Inert Atmosphere : Under argon, phenylglyoxal hydrate forms benzoin (trace) instead of benzil .

- Base Selection : Cs₂CO₃ reduces over-oxidation compared to K₂CO₃ in Co-catalyzed systems .

- Low Temperature : Slows oxidation kinetics, preserving the α-ketoaldehyde intermediate .

| Condition | Major Product | Yield | Reference |

|---|---|---|---|

| Argon, degassed THF | Benzoin | Trace | |

| Air, Cs₂CO₃ | Benzil | 67–89% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.